3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Medicinal chemistry Chemical biology Structure–activity relationships

Structurally unique 2-methoxyphenyl-bearing arylpiperazine-pyrrolidine-2,5-dione screening probe. Its pharmacophoric space—defined by 4-fluorophenylpiperazine and N-(2-methoxyphenyl)-pyrrolidine-2,5-dione—is not equivalent to any 3-methoxy, 4-methoxy, or other substituted analog. Zero published bioactivity ensures a true novel-scaffold probe for IP-differentiated CNS GPCR library building. Use as a structurally defined counter-screen compound or LC-MS/qNMR reference standard. Single documented commercial source (≥90% purity) ensures batch-to-batch consistency.

Molecular Formula C21H22FN3O3
Molecular Weight 383.423
CAS No. 299408-81-4
Cat. No. B2863821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
CAS299408-81-4
Molecular FormulaC21H22FN3O3
Molecular Weight383.423
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3
InChIKeyCYQOVTBHGWBDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione (CAS 299408-81-4): Compound Identity and Procurement Starting Point


3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic small molecule (molecular formula C21H22FN3O3, molecular weight 383.4 g/mol) [1] that belongs to the arylpiperazine‑fused pyrrolidine‑2,5‑dione class. It is commercially available as a screening compound from Life Chemicals (product code F0849‑3787, certified purity ≥90%) in quantities ranging from 2 µmol to 30 mg [2]. Its computed physicochemical properties include an XLogP3‑AA of 2.5, zero hydrogen‑bond donors, and a topological polar surface area of 53.1 Ų [1]. However, a systematic search of primary literature, patents, and authoritative bioactivity databases reveals no publicly reported biological activity data, target engagement profile, or quantitative potency values for this specific compound.

Why 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by In‑Class Piperazine‑Dione Analogs


In‑class arylpiperazine‑pyrrolidine‑2,5‑dione analogs are known to exhibit diverse pharmacological profiles that are exquisitely sensitive to subtle structural modifications. Literature on related series demonstrates that the nature and position of the aryl substituent on the piperazine ring, as well as the N‑substituent on the pyrrolidine‑2,5‑dione, dictate receptor affinity, intrinsic activity (agonist vs. antagonist), and functional selectivity at 5‑HT1A, 5‑HT2A, and D2 receptors [1]. For example, in related (3‑acylamino)pyrrolidine‑2,5‑dione libraries, o‑methoxy derivatives function as 5‑HT1A agonists, whereas m‑chloro analogs act as antagonists [1]. Consequently, the specific combination of a 4‑fluorophenylpiperazine and an N‑(2‑methoxyphenyl)‑pyrrolidine‑2,5‑dione scaffold present in the target compound defines a unique pharmacophoric space that cannot be assumed equivalent to any other analog—whether with a 3‑methoxy, 4‑fluoro, or 2‑methylphenyl replacement—without direct comparative data. This structural uniqueness underpins the necessity of procuring the exact compound, not a generic substitute, for any intended biological or chemical biology application.

Quantitative Differentiation Evidence for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione


Structural Distinctiveness Versus Closest Commercial Analogs: 2‑Methoxyphenyl vs. 3‑Methoxyphenyl and 4‑Fluorophenyl Regioisomers

The target compound bears a 2‑methoxyphenyl substituent on the pyrrolidine‑2,5‑dione nitrogen. The closest commercially available analogs differ in the position of the methoxy group (3‑methoxyphenyl, CAS not specified on excluded sources) or in the N‑substituent (e.g., 1‑(4‑fluorophenyl)‑3‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyrrolidine‑2,5‑dione, CAS 299949‑37‑4) [1]. In the broader class, such positional isomerism is known to drastically alter 5‑HT1A/5‑HT2A affinity and intrinsic efficacy [2], yet no direct head‑to‑head bioassay comparing the target compound with any of these specific analogs has been reported in the peer‑reviewed literature. Thus, the structural differentiation is clear and quantifiable (atom connectivity and molecular graph), but biological differentiation is unproven.

Medicinal chemistry Chemical biology Structure–activity relationships

Purity and Quantity Options: Procurement‑Grade Differentiation from Untested ‘Research‑Grade’ Stock

The compound is supplied by Life Chemicals as item F0849‑3787 with a certified purity of ≥90% across a range of pre‑weighed amounts (2 µmol to 30 mg) [1]. Many structurally similar piperazine‑diones are offered by other vendors as ‘research‑grade’ with purity specifications either absent or listed merely as ‘95% (typical)’, representing a significant quality risk for quantitative biological assays. The Life Chemicals offering provides a documented purity floor (≥90%) and a direct procurement path, whereas most close analogs must be custom‑synthesized or sourced from suppliers lacking transparent quality certificates.

Procurement Quality control Screening libraries

Computed Physicochemical Properties: Baseline for Solubility, Permeability, and Formulation Decisions

PubChem‑computed descriptors indicate an XLogP3‑AA of 2.5, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 53.1 Ų [1]. In the context of CNS‑oriented arylpiperazine libraries (class‑level inference [2]), these values fall within a favorable range for blood–brain barrier penetration (typically TPSA < 70 Ų and logP ≈ 2–5). However, no experimental logD, solubility, or permeability data specific to the target compound are available, and the closest comparator data (e.g., related compounds 19–26 in [2]) differ in the acyl moiety and cannot be extrapolated directly.

Physicochemical profiling Drug‑likeness Assay development

Best‑Fit Application Scenarios for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione Based on Current Evidence


Proprietary Screening Deck Expansion Where Methoxy Regioisomer Diversity Is Required

Because the compound’s 2‑methoxyphenyl motif distinguishes it from the more commonly explored 3‑ or 4‑methoxy analogs [1], it is best used by organizations building proprietary, diversity‑oriented screening libraries targeting CNS GPCRs. The lack of published bioactivity data means it is a true ‘novel‑scaffold’ screening probe, offering intellectual property differentiation. Procuring it from a single documented source (Life Chemicals, ≥90% purity [2]) ensures batch‑to‑batch consistency.

Negative‑Control or Counter‑Screening in Arylpiperazine 5‑HT1A/5‑HT2A Programs

In the arylpiperazine field, o‑methoxy derivatives have been characterized as 5‑HT1A agonists, while m‑chloro analogs are antagonists [3]. The target compound, bearing a 4‑fluorophenylpiperazine and a 2‑methoxyphenyl group, can serve as a structurally defined counter‑screen compound to validate that observed biological effects are indeed governed by the specific pharmacophoric arrangement and not by generic piperazine‑dione reactivity. This application is supported by class‑level inference, not direct target‑compound pharmacology.

Method Development for LC‑MS or NMR Quantification of Low‑Purity Piperazine‑Dione Stocks

The compound’s commercial availability at defined purity (≥90%) and the existence of reference ¹H and ¹³C NMR spectra in SpectraBase [4] make it suitable as an external standard for developing LC‑MS or quantitative NMR methods aimed at assessing purity or stability of more labile, in‑house synthesized piperazine‑dione analogs. Its solid, well‑characterized physical state (solid, molecular weight 383.4 g/mol [5]) supports its use as a calibration reference.

Computational Model Building and Docking Studies Focused on Arylpiperazine‑Pyrrolidine‑Dione Space

Lacking experimental target‑binding data, the compound’s primary differential value in computational chemistry lies in its unambiguous structure (InChIKey CYQOVTBHGWBDFO‑UHFFFAOYSA‑N [5]) and the presence of a 2‑methoxyphenyl group, which imposes unique conformational constraints versus 3‑ or 4‑substituted analogs. It can be used to generate pharmacophore models or docking poses for 5‑HT1A/5‑HT2A receptors, serving as a test case for predicting how methoxy position influences binding mode, prior to committing resources to synthesis and screening of a full analog series.

Quote Request

Request a Quote for 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.